800CW maleimide

Description

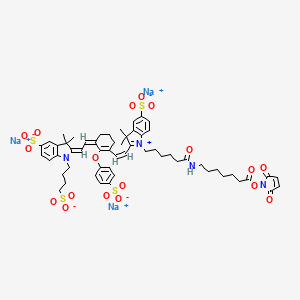

Structure

2D Structure

Properties

Molecular Formula |

C57H65N4Na3O18S4 |

|---|---|

Molecular Weight |

1291.4 g/mol |

IUPAC Name |

trisodium;(2E)-2-[(2Z)-2-[3-[(Z)-2-[1-[6-[[7-(2,5-dioxopyrrol-1-yl)oxy-7-oxoheptyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]-2-(4-sulfonatophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate |

InChI |

InChI=1S/C57H68N4O18S4.3Na/c1-56(2)45-37-43(82(72,73)74)25-27-47(45)59(34-11-7-8-17-51(62)58-33-10-6-5-9-18-54(65)79-61-52(63)31-32-53(61)64)49(56)29-19-39-15-14-16-40(55(39)78-41-21-23-42(24-22-41)81(69,70)71)20-30-50-57(3,4)46-38-44(83(75,76)77)26-28-48(46)60(50)35-12-13-36-80(66,67)68;;;/h19-32,37-38H,5-18,33-36H2,1-4H3,(H4-,58,62,66,67,68,69,70,71,72,73,74,75,76,77);;;/q;3*+1/p-3 |

InChI Key |

GEFVHNSQMHEEPT-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C\C3=C(/C(=C\C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCC(=O)ON7C(=O)C=CC7=O)C.[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCC(=O)ON7C(=O)C=CC7=O)C.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 800CW Maleimide: Excitation, Emission, and Application in Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye, 800CW maleimide, with a focus on its spectral properties and applications in biological research. This document details the excitation and emission spectra, experimental protocols for conjugation, and its utility in studying cellular signaling pathways.

Core Photophysical and Chemical Properties

This compound is a bright and photostable fluorescent dye that is particularly valuable for in vivo imaging due to its emission in the near-infrared window (700-900 nm), where tissue autofluorescence is minimized.[1] The maleimide reactive group specifically targets free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, allowing for site-specific labeling.[2][3]

Spectral Characteristics

The excitation and emission maxima of this compound can exhibit slight variations depending on the solvent environment. It is crucial to consider these shifts when designing experimental setups for fluorescence detection.

| Property | Value (in Water/PBS) | Value (in Methanol) |

| Excitation Maximum (λex) | 774 nm | 778 nm |

| Emission Maximum (λem) | 789 nm | 794 nm |

| Molar Extinction Coefficient (ε) | 240,000 M⁻¹cm⁻¹ | 300,000 M⁻¹cm⁻¹ |

| Molecular Weight | 1191.25 g/mol | 1191.25 g/mol |

Application in Cellular Signaling Pathway Analysis

The high sensitivity and low background of this compound make it an exceptional tool for tracking and quantifying proteins involved in cell signaling. By conjugating the dye to antibodies, ligands, or inhibitors that target specific cell surface receptors, researchers can visualize receptor trafficking, dimerization, and downstream signaling events.

A prominent application is in cancer research, where antibodies targeting overexpressed receptors on tumor cells, such as the Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2), are labeled with this compound.[1][4] This enables real-time, non-invasive imaging of tumors and provides insights into the signaling pathways that drive cancer progression.

Below is a diagram illustrating the general principle of using an this compound-labeled antibody to track a receptor tyrosine kinase (RTK) signaling pathway.

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein, such as an antibody, that contains or has been engineered to contain free sulfhydryl groups.

1. Reduction of Disulfide Bonds (if necessary):

-

For proteins like antibodies, selective reduction of hinge-region disulfide bonds is often required to expose free thiols.

-

Dissolve the antibody (e.g., at 10 mg/mL) in a suitable buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, 1 mM EDTA, pH 7.4).

-

Add a reducing agent such as 2-Mercaptoethylamine (2-MEA) to a final concentration of 50 mM.

-

Incubate at 37°C for 90 minutes.

-

Immediately remove the excess reducing agent using a desalting spin column or dialysis.

2. Dye Preparation:

-

Reconstitute this compound powder in anhydrous dimethyl sulfoxide (DMSO) or water to a stock concentration of approximately 10 mM. Protect the solution from light.

3. Conjugation Reaction:

-

The maleimide group reacts with sulfhydryl groups at a pH range of 6.5-7.5. Phosphate-buffered saline (PBS) at pH 7.2 is a commonly used reaction buffer.

-

Add the this compound solution to the reduced and purified protein. A molar excess of 10-20 fold of dye to protein is a typical starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification of the Conjugate:

-

Remove unconjugated dye from the labeled protein using size-exclusion chromatography (e.g., a desalting spin column) or dialysis.

5. Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the 800CW dye).

The following diagram illustrates the experimental workflow for antibody labeling and purification.

Conclusion

This compound is a powerful tool for researchers in various fields, particularly in drug development and cancer biology. Its near-infrared fluorescence properties allow for high-sensitivity imaging with minimal background interference. The specific reactivity of the maleimide group enables targeted labeling of proteins, facilitating the study of complex biological processes such as cell signaling pathways. By following established protocols for conjugation and purification, researchers can generate robust fluorescent probes for both in vitro and in vivo applications.

References

- 1. Use of monoclonal antibody-IRDye800CW bioconjugates in the resection of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. licorbio.com [licorbio.com]

- 3. protocols.io [protocols.io]

- 4. Inert coupling of IRDye800CW to monoclonal antibodies for clinical optical imaging of tumor targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of 800CW Maleimide with Thiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core mechanism, kinetics, and practical application of the conjugation reaction between IRDye® 800CW maleimide and thiol-containing molecules. This reaction is a cornerstone of bioconjugation, enabling the stable linkage of this near-infrared fluorescent dye to proteins, peptides, and other biomolecules for a wide range of applications, including in vivo imaging and quantitative assays.

Core Reaction Mechanism: The Thiol-Maleimide Michael Addition

The conjugation of this compound to a thiol (sulfhydryl) group, typically from a cysteine residue in a protein or peptide, proceeds via a chemoselective Michael addition reaction.[1][2] In this process, the deprotonated thiol, acting as a nucleophile (thiolate anion), attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[2] This forms a stable, covalent thioether bond, resulting in a succinimide thioether conjugate.[3][4]

This reaction is highly specific for thiols within a controlled pH range. The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and competitive, less selective reactions with primary amines (e.g., lysine residues) can occur. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, highlighting its high degree of chemoselectivity under proper conditions.

Caption: Thiol-Maleimide Michael Addition Reaction.

Reaction Kinetics and Stability Considerations

The thiol-maleimide reaction is known for its rapid kinetics, typically reaching completion within 1-2 hours at room temperature. However, the stability of the resulting thioether bond is a critical consideration, particularly for conjugates intended for in vivo applications. The succinimide thioether product can undergo a retro-Michael reaction, which is the reverse of the initial conjugation, leading to deconjugation.

This reversibility is a significant issue in biological environments rich in thiols, such as glutathione (GSH), which can lead to "payload migration" where the dye is transferred to other molecules.

Two competing reactions determine the ultimate fate of the conjugate:

-

Retro-Michael Reaction (Thiol Exchange): The thioether bond breaks, reforming the maleimide and thiol. In the presence of other thiols like GSH, the reformed maleimide can react with them, leading to irreversible cleavage of the original conjugate. This can compromise therapeutic efficacy and lead to off-target toxicities.

-

Hydrolysis (Ring-Opening): The succinimide ring of the conjugate can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether. This ring-opened product is significantly more stable and is not susceptible to the retro-Michael reaction.

The rates of these reactions are influenced by the specific chemical structure of the maleimide and the local environment. For many common maleimide conjugates, the rate of hydrolysis is slow, meaning thiol exchange can occur before the conjugate is stabilized by ring-opening.

| Parameter | Typical Value/Condition | Significance |

| Optimal Reaction pH | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing hydrolysis of the maleimide reactant. |

| Reaction Time | 1-2 hours at Room Temp. | Fast kinetics allow for efficient conjugation. |

| 16-18 hours (overnight) at 4°C | Slower rate, suitable for temperature-sensitive proteins. | |

| Conjugate Half-Life | Varies (hours to days) | Depends on susceptibility to retro-Michael reaction and thiol exchange. |

| Ring-Opened Product | Highly Stable | Hydrolysis of the succinimide ring post-conjugation prevents retro-Michael reaction and stabilizes the conjugate. |

Detailed Experimental Protocol: Protein Labeling

This section provides a generalized protocol for labeling a thiol-containing protein with this compound.

A. Materials and Reagents:

-

Protein with free thiol(s) (concentration: 1-10 mg/mL)

-

IRDye® this compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another amine-free and thiol-free buffer at pH 6.5-7.5. The buffer should be degassed to prevent thiol oxidation.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred as it does not contain a thiol group itself.

-

Purification System: Size-exclusion chromatography (e.g., desalting spin columns) or HPLC.

B. Experimental Workflow:

Caption: General workflow for protein conjugation with this compound.

C. Step-by-Step Methodology:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. It is critical to remove the excess reducing agent before adding the maleimide dye, which can be done using a desalting spin column.

-

Dye Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Reconstitute it in anhydrous DMSO or DMF to a stock concentration of approximately 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the dye.

-

Purification: Following incubation, purify the labeled protein from unreacted dye and any reaction byproducts. Desalting spin columns are effective for rapid buffer exchange and removal of low-molecular-weight compounds. For higher purity, HPLC is recommended.

-

Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for IRDye 800CW). Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.

Fate of the Thiol-Maleimide Adduct

Understanding the potential pathways for the conjugate is crucial for interpreting experimental results and designing robust bioconjugates. The primary desired outcome is the stable thioether linkage, but side reactions can and do occur.

Caption: Potential reaction pathways for a thiol-maleimide adduct.

This guide outlines the fundamental principles and practical steps for the successful use of this compound in bioconjugation. By carefully controlling reaction conditions, particularly pH, and being mindful of the inherent stability limitations of the initial adduct, researchers can effectively generate reliable fluorescently-labeled molecules for advanced scientific applications.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. Maleimide chemsitry with thiols - Biochemistry [protocol-online.org]

- 3. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. licorbio.com [licorbio.com]

800CW Maleimide in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 800CW maleimide, a near-infrared (NIR) fluorescent dye, and its applications in biomedical research. From its fundamental properties to detailed experimental protocols and advanced applications, this document serves as a technical resource for utilizing this compound in fluorescence imaging, targeted drug delivery, and photothermal therapy.

Core Properties of this compound

This compound is a thiol-reactive fluorescent dye that exhibits strong absorption and emission in the near-infrared spectrum.[1][2][3] This spectral range is highly advantageous for in vivo imaging due to reduced tissue autofluorescence, leading to higher signal-to-noise ratios.[4] The maleimide functional group allows for the specific and covalent conjugation of the dye to molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides.[5]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below, providing essential data for experimental design and application.

| Property | Value | Reference(s) |

| Molecular Weight | 1191.25 g/mol | |

| Molecular Formula | C₅₂H₅₇N₄Na₃O₁₆S₄ | |

| Reactive Group | Maleimide | |

| Reactivity | Thiol (-SH) groups |

| Spectroscopic Property | Value (in PBS) | Reference(s) |

| Maximum Excitation (λex) | 774 nm | |

| Maximum Emission (λem) | 789 nm | |

| Molar Extinction Coefficient (ε) | 240,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~12% | |

| Fluorescence Lifetime (τ) | ~0.5 ns (in aqueous buffer) |

Key Applications in Biomedical Research

The unique properties of this compound make it a versatile tool for a wide range of biomedical research applications. Its primary use lies in the fluorescent labeling of biomolecules for visualization and tracking.

Fluorescence Imaging

This compound is extensively used for in vitro and in vivo fluorescence imaging. Once conjugated to a targeting moiety, such as an antibody or a peptide, it enables the visualization of specific biological targets and processes.

-

In Vitro Cellular Imaging: Labeled antibodies or ligands can be used to visualize the expression and localization of specific receptors on the cell surface or within intracellular compartments using fluorescence microscopy.

-

In Vivo Animal Imaging: The NIR fluorescence of 800CW allows for deep tissue imaging in small animal models. This is particularly valuable for cancer research, where labeled antibodies can be used to visualize tumor growth, metastasis, and response to therapy.

Targeted Drug Delivery

This compound can be incorporated into targeted drug delivery systems to monitor their biodistribution and cellular uptake. By conjugating the dye to a drug carrier, such as a liposome or a nanoparticle, researchers can track its journey through the body and confirm its accumulation at the target site.

The general principle involves a targeting ligand (e.g., a peptide) that directs the drug-loaded carrier to specific cells. The this compound provides the imaging component, allowing for non-invasive monitoring of the delivery process.

Photothermal Therapy

In addition to its imaging capabilities, IRDye 800CW has shown potential as a photothermal agent. When irradiated with a laser at its absorption maximum, the dye can convert light energy into heat, leading to localized hyperthermia and the ablation of cancer cells. This dual functionality as both an imaging and therapeutic agent makes it a promising candidate for theranostics.

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to proteins and peptides, as well as a general protocol for in vivo imaging.

Antibody Labeling with this compound

This protocol describes the labeling of an antibody through the reduction of its disulfide bonds to generate free thiol groups for reaction with this compound.

Materials:

-

Antibody solution (e.g., 1 mg/mL in PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Reduction:

-

To 1 mg of the antibody in 1 mL of PBS, add a 20-fold molar excess of DTT.

-

Incubate for 30 minutes at room temperature to reduce the disulfide bonds.

-

Remove the excess DTT using a desalting column equilibrated with PBS.

-

-

Dye Preparation:

-

Dissolve 1 mg of this compound in 100 µL of DMSO to prepare a 10 mg/mL stock solution.

-

-

Conjugation Reaction:

-

Immediately after the removal of the reducing agent, add a 10-fold molar excess of the this compound solution to the reduced antibody.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

-

-

Purification:

-

Remove the unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 774 nm (for the dye).

-

Workflow for labeling an antibody with this compound.

In Vivo Tumor Imaging Protocol

This protocol provides a general workflow for imaging tumors in a mouse model using an this compound-labeled antibody.

Materials:

-

Tumor-bearing mouse model

-

This compound-labeled antibody

-

Sterile PBS

-

In vivo imaging system capable of NIR fluorescence detection

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

-

Probe Administration:

-

Inject the this compound-labeled antibody (typically 1-10 nmol in 100-200 µL of sterile PBS) intravenously via the tail vein.

-

-

Imaging:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to determine the optimal time for tumor visualization and clearance from non-target tissues.

-

Use an excitation filter around 745 nm and an emission filter around 820 nm.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the tumor and surrounding tissues to calculate the tumor-to-background ratio.

-

References

- 1. Visualizing WNT signaling in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. licorbio.com [licorbio.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. vanamerongenlab.nl [vanamerongenlab.nl]

800CW Maleimide: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRDye® 800CW Maleimide is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group, enabling the covalent labeling of molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides. Its application in various fields, including in vivo imaging, western blotting, and flow cytometry, is driven by its favorable spectral properties in the NIR window, which minimizes tissue autofluorescence and allows for deep tissue penetration. This technical guide provides an in-depth overview of the core physicochemical properties of this compound—solubility and stability—which are critical for its effective use in bioconjugation and subsequent applications. Detailed experimental protocols and visualizations are provided to assist researchers in optimizing their experimental workflows.

Physicochemical Properties of this compound

The performance of this compound in labeling reactions and the stability of the resulting conjugate are highly dependent on its solubility and the stability of the maleimide group and the formed thioether bond.

Solubility

The unique structure of 800CW, which includes four sulfonate groups, renders it highly water-soluble and less prone to aggregation in aqueous solutions[1]. While precise quantitative solubility values in various solvents are not extensively published, practical guidance for its dissolution is well-established.

Table 1: Solubility and Recommended Solvents for this compound

| Solvent | Recommended Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 - 20 mg/mL | Preferred for preparing concentrated stock solutions. Anhydrous DMSO is recommended to prevent hydrolysis of the maleimide group.[2][3] |

| Water | ~10 mM (~11.9 mg/mL) | Due to its high water solubility, it can be reconstituted directly in aqueous buffers for immediate use.[1][4] Solutions in aqueous buffers should be used fresh and are generally not recommended for long-term storage. |

| Dimethylformamide (DMF) | Not explicitly specified, but used for other cyanine maleimides. | An alternative polar organic solvent for creating stock solutions. Fresh, anhydrous DMF is recommended. |

Note: The choice of solvent can be dependent on the stability of the target molecule to be labeled. For proteins sensitive to organic solvents, reconstitution in an aqueous buffer immediately before use is advisable.

Stability

The stability of this compound encompasses the integrity of the maleimide ring prior to conjugation and the stability of the resulting succinimidyl thioether bond post-conjugation.

1.2.1. Pre-Conjugation Stability (Maleimide Moiety)

The maleimide group is susceptible to hydrolysis, particularly at alkaline pH, which results in the opening of the maleimide ring and renders it unreactive towards thiols.

Table 2: Factors Affecting Pre-Conjugation Stability of Maleimides

| Factor | Effect on Stability | Recommendations |

| pH | Hydrolysis rate increases with increasing pH. Maleimides are most stable at pH 6.5-7.5. Reactions above pH 8.0 should be avoided as they can also lead to reactions with unprotonated amines. | Perform labeling reactions in buffers with a pH range of 6.5-7.5. |

| Temperature | Higher temperatures accelerate hydrolysis. | Labeling is typically performed at room temperature or 4°C for sensitive proteins. |

| Solvent | Anhydrous organic solvents like DMSO and DMF provide good stability for storage of stock solutions. Aqueous solutions are prone to hydrolysis and should be used fresh. | Store stock solutions in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles. |

| Storage | Undissolved dye is stable for up to 3 years at -20°C. Stock solutions in DMSO are stable for up to two weeks at -20°C when protected from light and moisture. | Aliquot stock solutions to minimize freeze-thaw cycles and protect from light. |

1.2.2. Post-Conjugation Stability (Thioether Bond)

The succinimidyl thioether bond formed upon reaction of the maleimide with a thiol group can undergo two primary degradation pathways: retro-Michael reaction and hydrolysis of the succinimide ring.

-

Retro-Michael Reaction: This is a thiol-exchange reaction where the thioether bond is cleaved in the presence of other thiols, such as glutathione or albumin in vivo. This can lead to deconjugation of the dye from the target molecule.

-

Succinimide Ring Hydrolysis: The succinimide ring of the conjugate can be hydrolyzed to form a succinamic acid. This ring-opened form is significantly more stable and resistant to the retro-Michael reaction.

Table 3: Stability of the Maleimide-Thiol Conjugate

| Factor | Effect on Stability | Notes |

| pH | Hydrolysis of the succinimide ring is pH-dependent and is generally faster at higher pH. | Intentional hydrolysis by incubation at a slightly alkaline pH (e.g., pH 8.5-9.2) can be used to stabilize the conjugate. |

| Thiol Concentration | High concentrations of endogenous thiols (e.g., glutathione in vivo) can promote the retro-Michael reaction. | The rate of this reaction is dependent on the specific chemical environment of the thioether bond. |

| N-substituent of Maleimide | Electron-withdrawing groups on the nitrogen of the maleimide can accelerate the rate of succinimide ring hydrolysis, leading to a more stable final product. | This principle is utilized in "next-generation" maleimides designed for enhanced stability. |

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound

This protocol provides a general method for estimating the aqueous solubility of this compound.

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Microcentrifuge

-

UV-Vis Spectrophotometer

-

Cuvettes

Methodology:

-

Prepare a series of concentrations of this compound in PBS. Start with a concentration of approximately 20 mg/mL and perform serial dilutions.

-

For each concentration, add the corresponding amount of PBS to a pre-weighed amount of this compound powder in a microcentrifuge tube.

-

Vortex the tube vigorously for 2 minutes.

-

If the powder has not completely dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If undissolved particles are present, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the insoluble material.

-

Carefully collect the supernatant and measure its absorbance at the maximum absorption wavelength of 800CW in PBS (~774 nm).

-

Calculate the concentration of the dissolved dye using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient in PBS (240,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

-

The highest concentration at which no pellet is observed after centrifugation is an estimate of the kinetic solubility.

Protocol for Assessing the Hydrolytic Stability of this compound

This protocol allows for the monitoring of the hydrolysis of the maleimide ring over time at a specific pH.

Materials:

-

This compound stock solution in anhydrous DMSO

-

Phosphate buffers at various pH values (e.g., 6.5, 7.4, 8.5)

-

HPLC system with a C18 column and a UV-Vis detector

-

Incubator or water bath at a controlled temperature (e.g., 37°C)

Methodology:

-

Prepare solutions of this compound at a final concentration of approximately 50 µM in each of the different pH phosphate buffers.

-

Incubate the solutions at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Immediately analyze the aliquots by reverse-phase HPLC.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient to separate the intact maleimide from its hydrolysis product (e.g., 5-95% B over 20 minutes).

-

Detection: Monitor the absorbance at the λmax of 800CW (~774 nm).

-

-

The intact this compound and its ring-opened hydrolysis product will have different retention times.

-

Quantify the peak area of the intact maleimide at each time point.

-

Plot the percentage of intact maleimide remaining over time to determine the hydrolysis rate and half-life at each pH.

Protocol for Bioconjugation of a Thiol-Containing Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

-

Thiol-containing protein (e.g., an antibody with reduced disulfides or engineered cysteines)

-

This compound stock solution in anhydrous DMSO

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Purification column (e.g., size-exclusion chromatography or dialysis)

Methodology:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column immediately before adding the maleimide dye.

-

-

Labeling Reaction:

-

Warm the this compound stock solution to room temperature.

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and other reaction components using size-exclusion chromatography, dialysis, or a desalting spin column.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).

-

Visualizations of Pathways and Workflows

Signaling Pathways

IRDye 800CW-conjugated molecules are frequently used to track and visualize specific cellular targets and signaling pathways. Below are simplified diagrams of two common pathways where such probes are employed.

Caption: Simplified EGFR signaling pathway initiated by ligand binding.

Caption: Overview of integrin-mediated signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo imaging experiment using a protein labeled with this compound.

Caption: General workflow for in vivo imaging with an 800CW-labeled probe.

Conclusion

A thorough understanding of the solubility and stability properties of this compound is paramount for its successful application in bioconjugation and subsequent bioanalytical and imaging studies. By following the guidelines and protocols outlined in this technical guide, researchers can optimize their labeling strategies, ensure the integrity of their fluorescent probes, and generate reliable and reproducible data. The provided visualizations of relevant signaling pathways and experimental workflows serve as a foundation for designing and implementing studies that leverage the unique capabilities of this powerful near-infrared dye.

References

An In-depth Technical Guide to Maleimide-Thiol Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of maleimide-thiol conjugation chemistry. Widely utilized in bioconjugation, this reaction is central to the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. This document will delve into the reaction mechanism, kinetics, stability, and the critical factors that influence the success of this conjugation technique, supplemented with detailed experimental protocols and quantitative data.

The Core of the Reaction: Mechanism and Kinetics

The conjugation of a maleimide to a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a Michael addition reaction.[1] This reaction is highly efficient and specific for thiols under mild conditions, making it a staple in bioconjugation.[2] The process involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's carbon-carbon double bond, resulting in the formation of a stable thioether bond.[][4]

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. This selectivity is crucial for the specific modification of cysteine residues in the presence of other nucleophilic amino acid side chains, such as the abundant lysine residues.

Below is a diagram illustrating the fundamental reaction mechanism.

Caption: Mechanism of Maleimide-Thiol Conjugation.

Factors Influencing Conjugation Efficiency

The success of maleimide-thiol conjugation is highly dependent on several key reaction parameters. Careful optimization of these factors is critical to achieve high yields and a homogenous product.

pH

The pH of the reaction buffer is the most critical parameter. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Below pH 6.5, the rate of reaction slows significantly as the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction loses its specificity for thiols, with competing reactions occurring with primary amines like lysine residues.

Temperature and Time

The reaction is typically performed at room temperature (20-25°C) or at 4°C. Reactions with small molecules can be very fast, with significant conjugation observed within minutes. For larger biomolecules like proteins, the reaction may proceed more slowly, often requiring incubation for 2 hours at room temperature or overnight at 4°C. It is advisable to perform a time-course experiment to determine the optimal reaction time for a specific system.

Molar Ratio of Reactants

A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. For protein labeling, a 10 to 20-fold molar excess of a maleimide-dye is a common starting point. However, the optimal ratio can be influenced by factors such as steric hindrance. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.

| Parameter | Recommended Range/Value | Rationale |

| pH | 6.5 - 7.5 | Balances thiol deprotonation for reactivity with maleimide stability and selectivity. |

| Temperature | 4°C to 25°C | Lower temperatures are used for sensitive proteins to minimize degradation. |

| Reaction Time | Minutes to Overnight | Dependent on the specific reactants; requires optimization. |

| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | An excess of maleimide drives the reaction; the optimal ratio depends on the reactants. |

Stability of the Maleimide-Thiol Adduct

While the thioether bond formed is generally stable, the succinimide ring of the adduct is susceptible to two competing reactions: a retro-Michael reaction that leads to deconjugation, and hydrolysis of the ring, which results in a stable, irreversible product.

Retro-Michael Reaction and Thiol Exchange

The retro-Michael reaction is the reverse of the initial conjugation, where the thioether bond breaks, reforming the maleimide and the thiol. This can lead to "thiol exchange" in a biological environment rich in other thiols, such as glutathione. This premature release of the conjugated payload can decrease efficacy and increase off-target toxicity.

Hydrolysis of the Succinimide Ring

The succinimide ring of the thioether adduct can undergo hydrolysis to form a stable succinamic acid derivative. This ring-opened product is no longer susceptible to the retro-Michael reaction, thus "locking" the conjugate. Strategies to enhance the stability of maleimide conjugates often focus on promoting this hydrolysis.

The rate of hydrolysis is influenced by the substituent on the maleimide nitrogen. N-aryl maleimides exhibit significantly faster hydrolysis of their thiol adducts compared to the more commonly used N-alkyl maleimides. This is due to the electron-withdrawing nature of the aryl group, which promotes ring opening.

| Adduct Type | Key Stability Feature | Outcome |

| N-Alkyl Maleimide Adduct | Prone to retro-Michael reaction. | Less stable, potential for thiol exchange. |

| N-Aryl Maleimide Adduct | Accelerated hydrolysis of the thiosuccinimide ring. | More stable due to "locking" of the conjugate. |

| Hydrolyzed Adduct | Ring-opened succinamic acid derivative. | Highly stable and not susceptible to retro-Michael reaction. |

The following diagram illustrates the competing pathways for the maleimide-thiol adduct.

Caption: Competing pathways for the maleimide-thiol adduct.

Common Side Reactions and Mitigation Strategies

Beyond the retro-Michael reaction, other side reactions can occur, impacting the homogeneity and stability of the final conjugate.

Hydrolysis of Unreacted Maleimide

Maleimides are susceptible to hydrolysis, especially at pH values above 7.5. This opens the maleimide ring to form a non-reactive maleamic acid, reducing the concentration of the active maleimide reagent. To mitigate this, aqueous solutions of maleimides should be prepared immediately before use, and the pH should be maintained within the optimal 6.5-7.5 range.

Thiazine Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can lead to a thiazine rearrangement. This is more prominent at physiological or higher pH. To minimize this, the conjugation can be performed at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, acetylation of the N-terminal cysteine can prevent this side reaction.

Experimental Protocols

The following are generalized protocols for maleimide-thiol conjugation. Optimization for specific molecules is recommended.

General Protocol for Protein Labeling with a Maleimide Dye

This protocol is a general guide for conjugating a maleimide-functionalized dye to a protein containing cysteine residues.

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

Maleimide-functionalized dye

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

-

Quenching reagent (e.g., N-acetylcysteine, 2-mercaptoethanol).

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-100x molar excess of TCEP to the protein solution to reduce disulfide bonds. Incubate for 20-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.

-

Prepare the Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a common starting point). Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.

-

Quench the Reaction (Optional): To stop the reaction and consume any unreacted maleimide, add a small molecule thiol like N-acetylcysteine in a 2-fold molar excess relative to the initial amount of the maleimide reagent. Incubate for 20 minutes.

-

Purification: Purify the conjugate from excess dye and other small molecules using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

The workflow for a typical maleimide conjugation experiment is depicted below.

Caption: A typical experimental workflow for maleimide conjugation.

Protocol for Enhancing Conjugate Stability through Hydrolysis

To improve the in vivo stability of a maleimide-thiol conjugate, the succinimide ring can be intentionally hydrolyzed post-conjugation.

Procedure:

-

Perform the conjugation and purification as described in Protocol 5.1.

-

Adjust the pH of the purified conjugate solution to 8.5-9.0 by adding a high pH buffer or through buffer exchange.

-

Incubate the solution to facilitate the ring-opening hydrolysis. The time required will depend on the specific maleimide used. For N-aryl maleimides, this can be a few hours.

-

After hydrolysis is complete, exchange the buffer back to a suitable formulation buffer for storage (e.g., PBS, pH 7.4).

Quantitative Data Summary

The following tables summarize key quantitative data related to maleimide-thiol conjugation.

Table 1: Influence of pH on Reaction Characteristics

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Reaction with amines, maleimide hydrolysis |

Table 2: Typical Reaction Conditions and Yields for Specific Examples

| Reactants | Maleimide:Thiol Ratio | Conditions | Conjugation Efficiency/Yield | Reference |

| Nanoparticles and cRGDfK peptide | 2:1 | 30 min, RT, 10 mM HEPES pH 7.0 | 84 ± 4% | |

| Nanoparticles and 11A4 nanobody | 5:1 | 2 h, RT, PBS pH 7.4 | 58 ± 12% | |

| PEG-maleimide and AAT protein | 4:1 | 60 min, pH 7 | 66% |

Table 3: Stability of Maleimide-Thiol Adducts (Half-life, t½)

| Adduct/Maleimide Type | Condition | Half-life (t½) | Reference |

| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours (hydrolysis) | |

| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours (hydrolysis) | |

| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours (hydrolysis) | |

| "Self-hydrolysing" maleimide (with amino group) adduct | pH 7.4, 37°C | 2.0 - 2.6 hours (hydrolysis) | |

| N-ethylmaleimide-MPA adduct | In presence of glutathione | 19 ± 2 hours (retro-reaction) |

Conclusion

Maleimide-thiol conjugation is a powerful and versatile tool in the fields of bioconjugation and drug development. A thorough understanding of the reaction mechanism, the influence of key parameters, and the stability of the resulting conjugate is paramount for its successful application. By carefully controlling the reaction conditions and considering strategies to enhance long-term stability, researchers can effectively utilize this chemistry to create well-defined and functional biomolecular conjugates.

References

An In-depth Technical Guide to the Near-Infrared Dye IRDye 800CW

For Researchers, Scientists, and Drug Development Professionals

Introduction: IRDye 800CW is a water-soluble, near-infrared (NIR) fluorescent dye that has become an invaluable tool in a wide range of life science research and clinical applications. Its exceptional brightness and low background autofluorescence in the 800 nm channel make it a preferred choice for highly sensitive detection in applications such as Western blotting, immunofluorescence microscopy, and in vivo imaging. This guide provides a comprehensive overview of the key features of IRDye 800CW, including its physicochemical properties, detailed experimental protocols, and visualizations of common experimental workflows and relevant signaling pathways.

Core Features and Physicochemical Properties

IRDye 800CW is available in several formulations, each with a specific reactive group designed for conjugation to different functional groups on biomolecules. The choice of reactive group depends on the target molecule and the desired conjugation strategy. The key properties of the most common forms of IRDye 800CW are summarized below.

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative data for various IRDye 800CW derivatives.

Table 1: Spectroscopic Properties of IRDye 800CW NHS Ester

| Solvent | Excitation Maximum (nm) | Emission Maximum (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Methanol | 778 | 794 | 300,000 |

| 1X PBS | 774 | 789 | 240,000 |

| 1:1 PBS:Methanol | 777 | 791 | 270,000 |

Table 2: Physicochemical Properties of IRDye 800CW Derivatives

| Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Reactive Group | Target Functional Group |

| NHS Ester | C₅₀H₅₄N₃Na₃O₁₇S₄ | 1166.20[1][2] | N-hydroxysuccinimide ester | Primary and secondary amines (e.g., lysines)[1][2] |

| Maleimide | C₅₂H₅₇N₄Na₃O₁₆S₄ | 1191.25 | Maleimide | Thiols (e.g., cysteines) |

| Carboxylate | C₄₆H₅₀N₂Na₄O₁₅S₄ | 1091.10 | Carboxylic acid | Non-reactive (used as a control) |

| DBCO | C₆₄H₆₅N₄Na₃O₁₅S₄ | 1327.45 | Dibenzocyclooctyne | Azides (copper-free click chemistry) |

| Alkyne | C₄₉H₅₄N₃Na₃O₁₄S₄ | 1106.19 | Alkyne | Azides (copper-catalyzed click chemistry) |

Experimental Protocols

Detailed methodologies for common applications of IRDye 800CW are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Protocol 1: Antibody Labeling with IRDye 800CW NHS Ester

This protocol outlines the general steps for conjugating IRDye 800CW NHS ester to an antibody.

Materials:

-

Antibody (in azide-free buffer, e.g., 1X PBS, pH 8.5)

-

IRDye 800CW NHS Ester

-

Anhydrous DMSO

-

Purification column (e.g., spin desalting column or dialysis cassette)

-

Reaction tubes

Procedure:

-

Prepare the Antibody:

-

Dissolve the antibody in an azide-free phosphate buffer at a pH of 8.5.

-

-

Prepare the Dye:

-

Dissolve the IRDye 800CW NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

For labeling IgG antibodies (~160 kDa), a dye-to-protein ratio of 1:1 to 2:1 is recommended, which typically requires approximately 0.03 mg of dye for every 1 mg of protein.

-

Add the calculated amount of dissolved dye to the antibody solution while gently vortexing.

-

Incubate the reaction for 2 hours at room temperature (20°C) in the dark.

-

-

Purification:

-

Remove unconjugated dye using a spin desalting column or by dialysis against 1X PBS.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 778 nm (for the dye). The dye's contribution to the 280 nm absorbance is approximately 3%.

-

Protocol 2: Western Blotting with IRDye 800CW-Labeled Secondary Antibodies

This protocol describes the use of IRDye 800CW-conjugated secondary antibodies for fluorescent Western blotting.

Materials:

-

Membrane with transferred proteins (nitrocellulose or PVDF)

-

Blocking buffer (e.g., Intercept® (TBS) Blocking Buffer)

-

Primary antibody

-

IRDye 800CW-conjugated secondary antibody

-

Wash buffer (e.g., TBS with 0.1% Tween-20, TBST)

-

Fluorescent imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle shaking.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the appropriate dilution buffer.

-

Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with wash buffer.

-

-

Secondary Antibody Incubation:

-

Dilute the IRDye 800CW-conjugated secondary antibody in the dilution buffer (a starting dilution of 1:20,000 is recommended).

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature in the dark with gentle shaking.

-

-

Final Washes:

-

Wash the membrane three to four times for 5-10 minutes each with wash buffer in the dark.

-

-

Imaging:

-

Scan the membrane on a fluorescent imaging system in the 800 nm channel.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway involving IRDye 800CW.

Experimental Workflows

Caption: Workflow for conjugating an antibody with IRDye 800CW NHS Ester.

Caption: Step-by-step workflow for fluorescent Western blotting using IRDye 800CW.

Signaling Pathway Example: EGFR-Targeted Imaging

IRDye 800CW conjugated to antibodies targeting the Epidermal Growth Factor Receptor (EGFR), such as Cetuximab or Panitumumab, is used for in vivo imaging of tumors overexpressing this receptor.

Caption: Simplified EGFR signaling pathway and the inhibitory action of IRDye 800CW-labeled Cetuximab.

References

A Technical Guide to 800CW Maleimide for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing 800CW maleimide in pre-clinical in vivo imaging. This near-infrared (NIR) fluorescent dye is a powerful tool for non-invasively tracking biological molecules and processes within a living organism, offering deep tissue penetration and high signal-to-noise ratios.

Core Principles of this compound

IRDye® 800CW is a near-infrared fluorescent dye that has become a staple in molecular imaging due to its favorable spectral properties.[1][2] The maleimide functional group allows for covalent conjugation to molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides.[3][4] This specific reactivity enables the stable labeling of a wide range of targeting moieties for in vivo applications.

The primary advantages of using 800CW for in vivo imaging lie in the near-infrared window (700-900 nm). In this spectral range, endogenous tissue absorption and autofluorescence are significantly reduced, leading to deeper tissue penetration of light and a higher signal-to-background ratio compared to imaging in the visible spectrum. This makes 800CW an ideal candidate for visualizing molecular targets in deep tissues and for applications in drug development, such as assessing the biodistribution and target engagement of novel therapeutics.

Physicochemical and Spectroscopic Properties

The performance of this compound as an in vivo imaging agent is dictated by its inherent chemical and optical characteristics. A summary of these key properties is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 1191.25 g/mol | |

| Chemical Formula | C₅₂H₅₇N₄Na₃O₁₆S₄ | |

| Excitation Maximum (λex) | ~774 nm (in PBS) | |

| Emission Maximum (λem) | ~789 nm (in PBS) | |

| Molar Extinction Coefficient (ε) | ~240,000 M⁻¹cm⁻¹ (in PBS) | |

| Quantum Yield (Φ) | ~9% (unconjugated) | |

| Reactive Group | Maleimide | |

| Reactivity | Thiol-reactive (targets sulfhydryl groups) | |

| Solubility | Water, DMSO |

Experimental Protocols

Conjugation of this compound to Proteins/Peptides

This protocol outlines the general steps for labeling a protein or peptide containing a free sulfhydryl group with this compound.

Materials:

-

This compound

-

Protein/peptide with a free sulfhydryl group

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Other non-thiol containing buffers like HEPES or Tris can also be used.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) if disulfide bond reduction is necessary.

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

-

Preparation of the Protein/Peptide:

-

Dissolve the protein or peptide in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye, as it also contains a thiol group. TCEP does not need to be removed.

-

-

Preparation of this compound:

-

Allow the vial of this compound to warm to room temperature.

-

Dissolve the dye in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein/peptide solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein/peptide molecule. This can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

-

A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength (~774 nm).

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of 800CW at its A_max.

-

CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for 800CW).

-

-

Logical Flow of the Conjugation Process:

Caption: Workflow for conjugating this compound to a thiol-containing biomolecule.

In Vivo Imaging Protocol

This protocol provides a general guideline for in vivo fluorescence imaging in a mouse model using an 800CW-labeled probe.

Materials:

-

800CW-labeled conjugate

-

Animal model (e.g., tumor-bearing mouse)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped with appropriate lasers and filters for the 800 nm channel.

-

Sterile saline or PBS for injection

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using a calibrated vaporizer with isoflurane.

-

If necessary, remove fur from the imaging area to reduce light scattering and absorption.

-

Place the animal on the imaging stage, ensuring the region of interest is in the field of view. Maintain the animal's body temperature using a warming pad.

-

-

Administration of the Imaging Probe:

-

Administer the 800CW-labeled conjugate to the animal, typically via intravenous (tail vein) injection. The dose will depend on the specific probe and target, but a typical starting point is in the nanomole range per animal.

-

-

In Vivo Imaging:

-

Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.

-

Set the imaging system parameters:

-

Excitation: Use a laser centered around 770-780 nm.

-

Emission: Use a bandpass filter centered around 800-810 nm.

-

Exposure Time: Adjust to achieve a good signal without saturation.

-

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region (e.g., muscle) at each time point.

-

Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe.

-

-

Ex Vivo Biodistribution (Optional but Recommended):

-

At the final imaging time point, euthanize the animal.

-

Dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle).

-

Image the excised organs using the in vivo imaging system to quantify the biodistribution of the probe.

-

Experimental Workflow for In Vivo Imaging:

Caption: A typical experimental workflow for in vivo imaging with an 800CW-labeled probe.

Applications in Drug Development

The use of this compound in conjunction with targeting ligands provides a powerful platform for various applications in drug discovery and development:

-

Pharmacokinetics and Biodistribution: Tracking the localization and clearance of a drug candidate in real-time.

-

Target Engagement: Visualizing the binding of a therapeutic to its intended target in a living organism.

-

Efficacy Studies: Monitoring the therapeutic response to a treatment by imaging changes in a target biomarker.

-

Surgical Guidance: Highlighting tumors and their margins for more precise surgical resection.

The ability to non-invasively and longitudinally monitor these processes in the same animal can significantly accelerate the pre-clinical drug development pipeline. The high sensitivity and deep tissue penetration of 800CW make it a valuable tool for obtaining quantitative data on drug disposition and efficacy.

References

A Technical Guide to Protein Labeling with IRDye 800CW Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the principles and protocols for labeling proteins with the near-infrared fluorescent dye, IRDye 800CW maleimide. This technique is pivotal for a variety of applications in biological research and drug development, including Western blotting, in vivo imaging, and flow cytometry.

Core Principle: The Thiol-Maleimide Reaction

The foundation of labeling proteins with IRDye this compound lies in the highly specific and efficient reaction between a maleimide functional group and a thiol (sulfhydryl) group.[1][2][3] In proteins, the primary source of thiol groups is the side chain of cysteine residues.[2][4]

The reaction, a Michael addition, proceeds under mild conditions, typically at a pH between 6.5 and 7.5, forming a stable covalent thioether bond. This pH range is critical for ensuring the high chemoselectivity of the maleimide for thiols over other nucleophilic groups, such as amines. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. However, at a pH above 8.0, the reactivity of unprotonated amines with maleimides increases, which can lead to non-specific labeling.

A crucial prerequisite for successful labeling is the availability of free thiol groups. Many proteins, particularly antibodies, have cysteine residues involved in disulfide bonds that stabilize their tertiary and quaternary structures. These disulfide bonds are unreactive towards maleimides and must be reduced to free thiols prior to the labeling reaction. Common reducing agents for this purpose include tris(2-carboxyethyl)phosphine (TCEP), dithiothreitol (DTT), and 2-Mercaptoethylamine (MEM). Following reduction, it is essential to remove the excess reducing agent as it will compete with the protein's thiols for reaction with the maleimide dye.

Quantitative Parameters for Labeling

Successful and reproducible protein labeling depends on the careful control of several quantitative parameters. The following tables summarize the key recommended conditions gathered from various sources.

| Parameter | Recommended Value | Notes |

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. Reactions above pH 8.0 should be avoided to prevent non-specific labeling of amines. |

| Temperature | Room Temperature (Ambient) or 4°C | Room temperature reactions are typically faster. 4°C can be used for proteins that are not stable, but requires longer incubation times. |

| Reaction Time | 2-3 hours at Room Temperature or 16-18 hours (overnight) at 4°C | The reaction is generally complete within 2 hours at room temperature. |

| Dye-to-Protein Molar Ratio | 2-5 fold molar excess of dye to free -SH groups | A molar excess of the dye helps to drive the reaction to completion. The optimal ratio may need to be determined empirically for each specific protein. |

| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient labeling. |

| Reagent | Recommended Molar Excess | Notes |

| TCEP | 100-fold molar excess (for general protein reduction) or 68-fold molar excess (for Affibody dimer reduction) | TCEP is a potent reducing agent. It has been observed to react with maleimides, so its removal after reduction is crucial. |

| 2-Mercaptoethylamine (MEM) | 50 mM final concentration (for antibody reduction) | A mild reducing agent that can selectively reduce disulfide bonds in the hinge region of IgG antibodies. |

Experimental Protocols

The following are generalized protocols for the labeling of proteins with IRDye this compound. The specific conditions may require optimization depending on the protein of interest.

Protocol 1: General Protein Labeling

This protocol is suitable for proteins with available free cysteine residues or those that require reduction of disulfide bonds.

Materials:

-

Protein of interest

-

IRDye this compound

-

Phosphate Buffered Saline (PBS), pH 7.2, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) (if reduction is needed)

-

Desalting spin column or size-exclusion chromatography system

-

DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve the protein in degassed PBS, pH 7.0-7.5, to a concentration of 1-10 mg/mL.

-

-

Reduction of Disulfide Bonds (if necessary):

-

Add a 100-fold molar excess of TCEP to the protein solution.

-

Incubate for 20 minutes at room temperature.

-

Remove the excess TCEP using a desalting spin column or size-exclusion chromatography. It is critical to perform the labeling step immediately after the removal of the reducing agent to prevent re-oxidation of the thiols.

-

-

Dye Preparation:

-

Dissolve the IRDye this compound in DMSO or fresh DMF to a concentration of 1-10 mg in 100 µL.

-

-

Labeling Reaction:

-

Add a 2 to 5-fold molar excess of the dissolved IRDye this compound solution to the protein solution.

-

Incubate the reaction for 2-3 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts by dialysis, size-exclusion chromatography, or using a desalting spin column.

-

-

Storage:

-

Store the labeled protein protected from light at -20°C.

-

Protocol 2: Antibody Labeling via Selective Reduction

This protocol is specifically for the labeling of antibodies (IgG) by selectively reducing the disulfide bonds in the hinge region.

Materials:

-

Antibody (IgG)

-

IRDye this compound

-

20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.4 buffer containing 1-10 mM EDTA

-

2-Mercaptoethylamine (MEM)

-

Desalting spin column or dialysis equipment

-

DMSO

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody at a concentration of 10 mg/mL in the phosphate buffer.

-

-

Selective Reduction:

-

Add 2-Mercaptoethylamine to a final concentration of 50 mM.

-

Incubate for 90 minutes at 37°C in a sealed tube.

-

Immediately purify the reduced antibody from excess MEM using a desalting spin column or dialysis.

-

-

Dye Preparation:

-

Reconstitute IRDye this compound in DMSO to a concentration of approximately 10 mM.

-

-

Labeling Reaction:

-

Add a 10-15 µL of the maleimide dye solution (approximately a 10-fold molar excess) to 1-2 mg/mL of the reduced antibody solution.

-

Incubate for 2-3 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the dye-labeled antibody using a desalting spin column or by dialysis.

-

-

Storage:

-

Store the labeled antibody protected from light at -20°C.

-

Visualizations

Chemical Reaction

Caption: Covalent bond formation between a protein's cysteine and IRDye this compound.

Experimental Workflow

Caption: Step-by-step process for labeling proteins with IRDye this compound.

Application in Signaling Pathway Analysis

Caption: Labeled proteins as tools to visualize and study cellular signaling events.

References

800CW Maleimide: A Comprehensive Technical Guide for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals utilizing 800CW maleimide. It provides detailed product specifications, methodologies for quality control and biomolecule conjugation, and an overview of its application in studying cellular signaling pathways.

Product Specifications

This compound is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group, enabling covalent conjugation to thiol-containing molecules such as proteins, peptides, and antibodies. Its strong fluorescence in the 800 nm wavelength range makes it an ideal probe for a variety of applications, including Western blotting, immunocytochemistry, flow cytometry, and in vivo imaging, where high signal-to-noise ratios are crucial.

The following table summarizes the key quantitative specifications for this compound. It is important to note that purity levels can be batch-specific, and researchers should always refer to the Certificate of Analysis provided by the supplier for the most accurate data.

| Parameter | Specification | Reference(s) |

| Molecular Weight | ~1191.25 g/mol | [1][2] |

| Chemical Formula | C₅₂H₅₇N₄Na₃O₁₆S₄ | [1] |

| Excitation Maximum (λex) | 773 - 774 nm (in PBS) | |

| Emission Maximum (λem) | 789 - 792 nm (in PBS) | |

| Extinction Coefficient | ~240,000 M⁻¹cm⁻¹ (in PBS) | |

| Purity (Typical) | ≥80% to ≥90% (by HPLC) | |

| Reactive Group | Maleimide | |

| Reactivity | Thiol (-SH) groups | |

| Recommended Storage | -20°C, protected from light and moisture | |

| Recommended Solvents | Water or Dimethyl sulfoxide (DMSO) |

Experimental Protocols

Quality Control and Purity Assessment of this compound

Ensuring the purity of this compound is critical for reproducible and reliable experimental outcomes. The primary method for assessing purity is High-Performance Liquid Chromatography (HPLC). While specific conditions may vary between manufacturers, a representative protocol for reverse-phase HPLC (RP-HPLC) is provided below. Additionally, Mass Spectrometry and NMR Spectroscopy can be employed for structural confirmation.

2.1.1. Representative RP-HPLC Protocol for Purity Analysis

This protocol is a general guideline and may require optimization.

-

Instrumentation: HPLC system with a UV-Vis or diode array detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor absorbance at the maximum absorbance wavelength of the dye (~774 nm).

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

-

Analysis: The purity is determined by integrating the area of the main peak corresponding to the intact this compound and expressing it as a percentage of the total peak area.

2.1.2. Mass Spectrometry (MS) for Identity Confirmation

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Procedure: A dilute solution of the dye is infused into the mass spectrometer.

-

Expected Result: The resulting spectrum should show a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of the this compound ion.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

-

Technique: ¹H NMR.

-

Procedure: A sample of the dye is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: The resulting spectrum should exhibit proton signals with chemical shifts and integration values consistent with the chemical structure of this compound.

Caption: A typical quality control workflow for this compound.

Protocol for Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein containing free thiol groups. Optimization may be necessary depending on the specific protein.

Materials:

-

Protein to be labeled (in a thiol-free buffer, e.g., PBS pH 7.2-7.5)

-

This compound

-

Anhydrous DMSO

-

Reducing agent (optional, e.g., TCEP)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column.

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO.

-

-

Labeling Reaction:

-

Adjust the protein concentration to 1-10 mg/mL in a suitable reaction buffer (pH 6.5-7.5).

-

Add a 10-20 fold molar excess of the dissolved this compound to the protein solution while gently stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).

-

Caption: Workflow for labeling a protein with this compound.

Application in Signaling Pathway Analysis: EGFR Activation

Fluorescently labeled biomolecules are powerful tools for visualizing and quantifying components of cellular signaling pathways. For instance, an antibody or a ligand targeting a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), can be labeled with this compound. This allows for the tracking of the receptor's localization, trafficking, and downstream signaling events upon ligand binding.

The diagram below illustrates how an 800CW-labeled ligand can be used to study EGFR activation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial in cell proliferation, survival, and differentiation.

Caption: EGFR signaling pathway initiated by a fluorescently labeled ligand.

References

Methodological & Application

Application Notes and Protocols: 800CW Maleimide Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRDye 800CW is a near-infrared fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules for a variety of applications, including western blotting, immunofluorescence microscopy, and in vivo imaging.[1] The maleimide functional group of IRDye 800CW specifically and efficiently reacts with free sulfhydryl (thiol) groups to form a stable thioether bond.[2][3] This protocol provides a detailed procedure for labeling antibodies with IRDye 800CW maleimide, including antibody reduction, conjugation, and purification of the final conjugate.

The maleimide-thiol conjugation chemistry is a widely used method for bioconjugation due to its high selectivity and efficiency under mild reaction conditions.[4] The reaction occurs at a pH range of 6.5-7.5, where the maleimide group selectively targets sulfhydryl groups, minimizing non-specific reactions with other amino acid residues like lysine.[2] Since antibodies typically possess stable disulfide bonds within their structure, a reduction step is necessary to generate free thiol groups for labeling. This is commonly achieved by using mild reducing agents that selectively cleave the interchain disulfide bonds in the hinge region of the antibody.

Key Experimental Parameters

Successful antibody labeling with this compound depends on several critical parameters that should be optimized for each specific antibody and application. The following table summarizes the key quantitative data and recommended conditions.

| Parameter | Recommended Value/Range | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reducing Agent | TCEP, DTT, or 2-Mercaptoethylamine (MEM) | TCEP is often preferred as it is less prone to air oxidation. |

| Reducing Agent Concentration | 10-100 fold molar excess over antibody | The optimal concentration depends on the specific antibody and desired degree of reduction. |

| Reduction Incubation Time | 30-90 minutes | Incubation time should be optimized to achieve sufficient reduction without denaturing the antibody. |

| Reaction Buffer | Phosphate Buffered Saline (PBS) or other buffers at pH 6.5-7.5 | Buffers should be free of thiols. Avoid pH above 8.0 to prevent reaction with amines. |

| Dye to Antibody Molar Ratio | 2:1 to 20:1 | A higher ratio can increase the degree of labeling, but excessive labeling may affect antibody function. |

| Labeling Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures may be necessary for sensitive antibodies. |

| Purification Method | Dialysis, Size Exclusion Chromatography, Desalting Spin Columns | Choice of method depends on the scale of the reaction and the required purity of the conjugate. |

| Storage Conditions | 4°C for short-term (up to 2 weeks), -20°C for long-term | Protect from light. Addition of a stabilizing protein like BSA is recommended for long-term storage. |

Experimental Protocols